NMDI14

NMD inhibitor SMG7 UPF1

NMDI14 is the only reported small molecule that selectively inhibits nonsense-mediated mRNA decay (NMD) by reversibly binding to a defined pocket in SMG7, disrupting the SMG7-UPF1 protein–protein interaction. Unlike generic NMD inhibitors, NMDI14 stabilizes premature termination codon (PTC)-containing mRNAs without altering wild-type transcript stability or compromising cell viability at effective concentrations. This unique mechanism makes NMDI14 indispensable for studies requiring clean target engagement—such as reactivating p53 in nonsense-mutant cancers or restoring CFTR mRNA levels. Procure high-purity NMDI14 for reproducible, publication-grade results.

Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
Cat. No. B2762823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNMDI14
Molecular FormulaC21H25N3O4S
Molecular Weight415.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C
InChIInChI=1S/C21H25N3O4S/c1-6-28-21(27)18-12(4)13(5)29-20(18)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25)
InChIKeyQRLPSNLBUMVXBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





NMDI14: A SMG7-Targeted Nonsense-Mediated mRNA Decay Inhibitor for Selective Restoration of Premature Termination Codon-Containing Transcripts


NMDI14 (CAS 307519-88-6) is a cell-permeable quinoxaline-derived small molecule that functions as a selective inhibitor of nonsense-mediated mRNA decay (NMD) by reversibly binding to a defined pocket within the SMG7 protein [1]. This binding disrupts the critical SMG7–UPF1 protein–protein interaction required for NMD complex assembly, thereby stabilizing mRNAs harboring premature termination codons (PTCs) while leaving wild-type transcript stability largely unaffected [1]. NMDI14 is supplied as a powder with a molecular weight of 415.51 g/mol and the formula C21H25N3O4S [2].

Why NMDI14 Cannot Be Replaced by Generic NMD Inhibitors: Mechanism-Specific Efficacy and Therapeutic Index Limitations


NMD is a highly conserved quality-control pathway with multiple nodes of intervention, including upstream kinases (e.g., SMG1), core helicases (e.g., UPF1), and adaptor proteins (e.g., SMG5/7). Generic NMD inhibitors such as SMG1 inhibitors or read-through agents exhibit vastly different selectivity profiles, off-target effects, and functional outcomes [1]. NMDI14 occupies a unique mechanistic niche by targeting the SMG7–UPF1 interface, a critical late-stage assembly point, which confers a distinct cellular phenotype characterized by robust stabilization of PTC-containing mRNAs in cancer cells without compromising global translation or viability at effective concentrations [1]. Substituting NMDI14 with a non-selective NMD inhibitor risks either insufficient target engagement or dose-limiting toxicity, undermining experimental reproducibility and translational potential [1].

Quantitative Differentiation Evidence for NMDI14: Potency, Selectivity, Synergy, and Functional Rescue Data


Direct SMG7–UPF1 Disruption: A Distinct Mechanism Among NMD Inhibitors

Unlike upstream NMD inhibitors (e.g., SMG1 kinase inhibitors) or read-through agents (e.g., ataluren, G418), NMDI14 directly targets the SMG7–UPF1 interaction, a late-stage and rate-limiting step in NMD complex assembly [1]. Virtual library screening and subsequent validation confirmed that NMDI14 docks reversibly within a defined pocket of the SMG7 protein, preventing heterodimer formation with UPF1 [1]. This mechanism is distinct from that of SMG1 inhibitors (which block phosphorylation events) and provides a different pharmacological window for modulating NMD activity [1].

NMD inhibitor SMG7 UPF1 protein-protein interaction

NMD Inhibition Potency: IC50 of 1.8 µM in Cellular Assays

NMDI14 inhibits nonsense-mediated RNA decay with a half-maximal inhibitory concentration (IC50) of 1.8 µM in cell-based NMD reporter assays [1]. This value represents the concentration required to achieve 50% inhibition of the NMD pathway, as measured by stabilization of a PTC-containing reporter mRNA in human cancer cells [1]. While direct head-to-head comparisons with other NMD inhibitors are limited in the primary literature, the 1.8 µM potency places NMDI14 within the low micromolar range typical of effective small-molecule NMD modulators and is suitable for routine cell culture applications.

IC50 NMD inhibition potency cancer cells

Selective Stabilization of Mutant p53 mRNA Without Affecting Wild-Type Transcripts

Treatment of N417 lung cancer cells (which harbor a homozygous PTC mutation in p53) with 5 µM NMDI14 for 24 hours resulted in a 2- to 3-fold increase in p53 mRNA levels, as quantified by qRT-PCR [1]. In contrast, identical treatment of U2OS osteosarcoma cells (which express wild-type p53) produced no significant change in p53 transcript abundance [1]. This selective effect is further supported by mRNA stability assays: the half-life of PTC-mutated p53 mRNA was prolonged in NMDI14-treated N417 cells, whereas wild-type p53 mRNA stability in U2OS cells remained unaffected [1].

selectivity p53 nonsense mutation mRNA stability

Synergistic Restoration of Full-Length p53 Protein and Induction of Apoptosis with G418

Combining NMDI14 (5 µM) with the read-through agent G418 (200 µg/mL) produced synergistic restoration of full-length p53 protein in N417 and HDQP-1 cells harboring PTC-mutated p53 [1]. This combination increased p53 downstream target mRNA levels (p21, Bax, PUMA) and led to significant cell death, whereas either agent alone had minimal effect on viability [1]. Notably, the combination achieved statistically significant reductions in cell viability (p<0.05 vs. DMSO and vs. G418 alone) specifically in p53 PTC-mutant cell lines, with no effect in cells expressing wild-type p53 or harboring p53 missense mutations [1].

synergy p53 read-through apoptosis G418

Restoration of W1282X-CFTR mRNA to 50% of Wild-Type Levels in Primary Nasal Epithelial Cells

In primary nasal epithelial (NE) cells derived from carriers of the W1282X CFTR nonsense mutation, treatment with 5 µM NMDI14 for 12 hours restored W1282X mRNA levels to almost 50% of wild-type CFTR mRNA abundance [1]. In contrast, vehicle (DMSO)-treated control cells exhibited steady-state W1282X mRNA levels of only 4.2–12.4% of wild-type [1]. RNA-seq analysis of NE cells homozygous for W1282X confirmed that CFTR transcript levels were reduced to 1.7% of wild-type (p = 4.6e-3), highlighting the severe NMD-mediated degradation that NMDI14 can partially reverse [1].

cystic fibrosis CFTR W1282X nonsense mutation mRNA stabilization

Favorable Therapeutic Index: No Cytotoxicity at Concentrations Exceeding 50 µM

NMDI14 exhibits a notably low cytotoxic profile, with no detectable toxicity in multiple cell lines at concentrations up to and exceeding 50 µM . This concentration is more than 25-fold higher than the IC50 for NMD inhibition (1.8 µM), providing a wide therapeutic window for experimental applications . Additionally, NMDI14 does not affect cellular proliferation or global protein synthesis rates in either transformed or non-transformed cells at effective concentrations .

cytotoxicity therapeutic index cell viability toxicity

Recommended Research and Preclinical Application Scenarios for NMDI14 Based on Quantitative Differentiation Evidence


Restoring p53 Function in Nonsense-Mutant Cancer Models

NMDI14 is ideally suited for studies aimed at reactivating tumor suppressor function in cancer cells harboring p53 nonsense mutations. The compound's ability to selectively stabilize PTC-containing p53 mRNA [1] and synergize with read-through agents to restore full-length protein and induce apoptosis [1] makes it a powerful tool for investigating p53-dependent cell death pathways and evaluating combination therapies for p53-mutant cancers.

Investigating Therapeutic Strategies for Cystic Fibrosis Caused by W1282X and Other Nonsense Mutations

The demonstrated capacity of NMDI14 to restore W1282X-CFTR mRNA to ~50% of wild-type levels in primary nasal epithelial cells [2] positions it as a critical reagent for preclinical studies exploring NMD inhibition as a component of CFTR modulator therapy. Researchers can employ NMDI14 to assess the contribution of NMD-mediated transcript degradation to disease phenotype and to evaluate combination regimens with correctors and potentiators [2].

Dissecting NMD-Dependent Regulation of the Tumor Immune Microenvironment

Recent studies have shown that NMDI14 can remodel the tumor microenvironment by altering innate immune cell populations and enhancing CD8+ T cell activation in colorectal cancer models [3]. This application leverages NMDI14's NMD-inhibitory activity to uncover links between RNA surveillance and anti-tumor immunity, supporting research into novel immuno-oncology combination strategies [3].

Mechanistic Studies of SMG7–UPF1 Interaction and NMD Complex Assembly

Owing to its unique mode of action—reversible binding to a SMG7 pocket and disruption of SMG7–UPF1 complex formation [1]—NMDI14 serves as a valuable chemical probe for dissecting the molecular architecture of the NMD machinery. It can be used in co-immunoprecipitation, pull-down, and structural biology experiments to investigate the dynamics of NMD factor assembly and the functional consequences of inhibiting this specific protein-protein interaction [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for NMDI14

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.